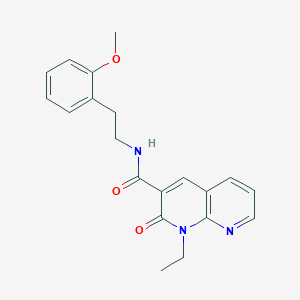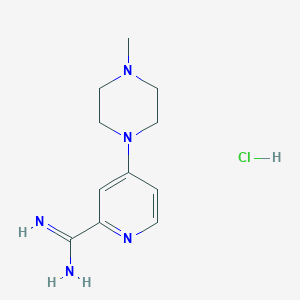
4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the IUPAC name N’-hydroxy-4-(4-methyl-1-piperazinyl)-2-pyridinecarboximidamide . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves the use of methanol and concentrated hydrochloric acid . The mixture is typically stirred at 40° C for 12 hours, after which the reaction liquid is concentrated and exsiccated . The residue is then dissolved in distilled water .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,11H,4-7,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.75 . It is typically stored at room temperature . The compound is a solid powder .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Anti-inflammatory Applications
- Studies have identified compounds with structures similar to 4-(4-Methylpiperazin-1-yl)pyridine-2-carboximidamide hydrochloride exhibiting anticonvulsant activity in animal models. For instance, derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] have shown efficacy in electroshock and pentetrazole-induced seizure tests, indicating potential applications in epilepsy treatment (Obniska et al., 2005).
Anticancer and Anti-5-lipoxygenase Agents
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, sharing structural similarities with this compound, have shown promising cytotoxic effects against various cancer cell lines and significant inhibition of 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Dual Activity in Cholinesterase and Aβ-Aggregation Inhibition
- A class of 2,4-disubstituted pyrimidines has been designed, synthesized, and evaluated for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These findings are significant for Alzheimer's disease (AD) research, where compounds like this compound can serve as a basis for developing treatments targeting multiple pathological routes in AD (Mohamed et al., 2011).
Application in Drug Metabolism Studies
- Derivatives of this compound have been used as derivatization reagents for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. This application is particularly relevant in pharmacokinetics and drug metabolism studies, where precise measurement of drug enantiomers is crucial (Jin et al., 2020).
Antimycobacterial Activity
- Research on 1,5-diphenylpyrrole derivatives, which include the N-(4-methylpiperazin-1-yl) moiety, has shown significant antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. These findings open pathways for the development of new antimycobacterial agents, highlighting the versatile applications of compounds related to this compound (Biava et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-15-4-6-16(7-5-15)9-2-3-14-10(8-9)11(12)13;/h2-3,8H,4-7H2,1H3,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJKVHARTGOXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

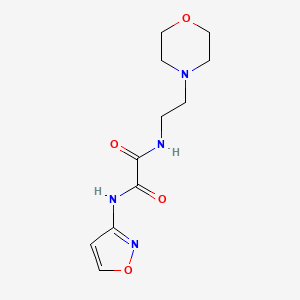
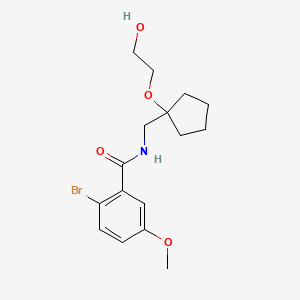
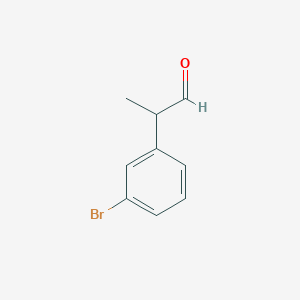
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2700119.png)
![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)
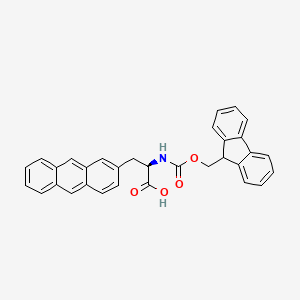
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)
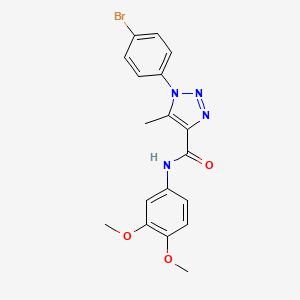

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2700128.png)

